

Application Notes and Protocols for Measuring CD36 (93-110)-Cys Binding Affinity

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Compound of Interest

Compound Name: CD36 (93-110)-Cys

Cat. No.: B12377923

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Introduction

CD36 is a multifunctional scavenger receptor implicated in a variety of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis. The peptide sequence CD36 (93-110), particularly with a terminal cysteine residue (Cys) for conjugation or labeling, is a critical region involved in the binding of ligands such as thrombospondin-1 (TSP-1).^[1] Understanding the binding affinity of this peptide and its analogs to the CD36 receptor is crucial for the development of therapeutics targeting CD36-mediated pathways. These application notes provide detailed protocols for established biophysical techniques to quantitatively assess the binding affinity of **CD36 (93-110)-Cys** to its target protein.

Data Presentation: Quantitative Analysis of CD36 Peptide Interactions

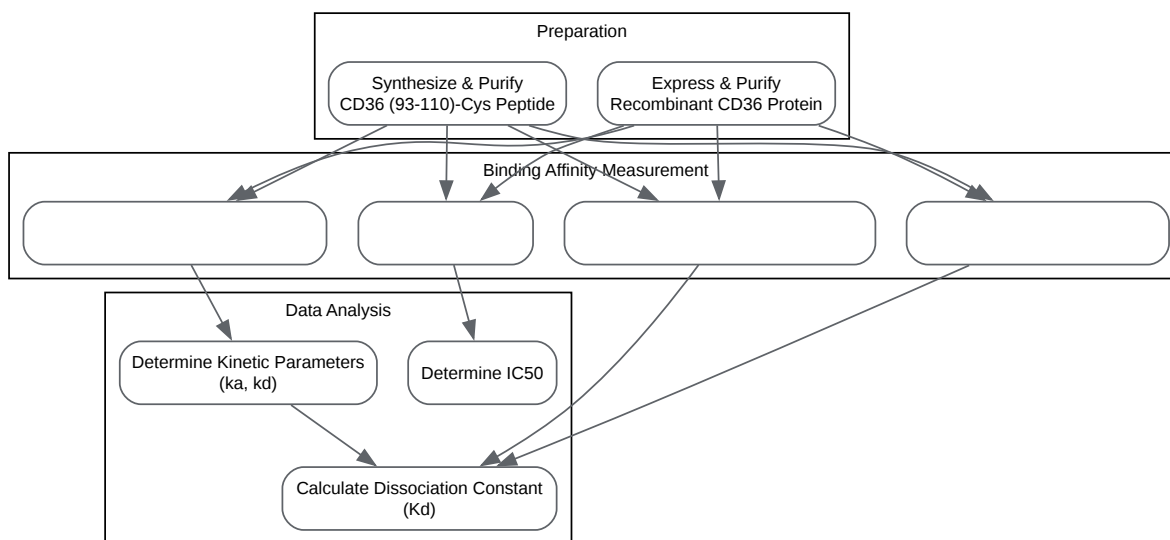
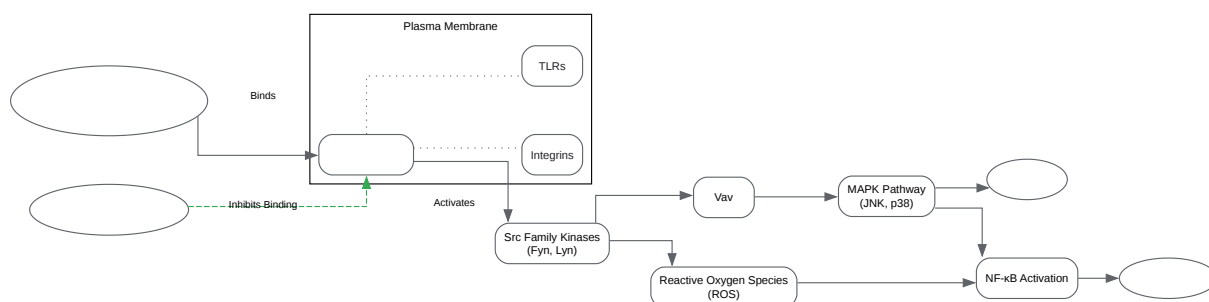
While a direct dissociation constant (K_d) for the **CD36 (93-110)-Cys** peptide binding to purified CD36 receptor is not readily available in the public domain, the inhibitory activity of this peptide has been quantified in functional assays. The half-maximal inhibitory concentration (IC_{50}) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative inhibitory concentrations for peptides targeting the CD36-TSP interaction.

Peptide Sequence	Assay Type	Measured Parameter	Value	Reference
CD36 (93-110)	Inhibition of CD36-Thrombospondin Binding	IC50	Not explicitly quantified, but shown to block binding	[1]
Thrombospondin -1 derived peptide	Inhibition of cell attachment to TSP-1	IC50	80 μ M	

Note: The IC50 value is a measure of the functional strength of an inhibitor. It is distinct from the dissociation constant (Kd), which is a direct measure of binding affinity between a ligand and its receptor. However, IC50 values are valuable for comparing the relative potencies of different inhibitory compounds in a given experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CD36 signaling cascade and a general workflow for assessing peptide binding affinity.



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References

- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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